
PA (egg PC)(sodiuM salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PA (egg PC)(sodium salt): L-α-phosphatidic acid (Egg, Chicken) (sodium salt) , is a phospholipid compound derived from egg phosphatidylcholine. It is a multifunctional biomolecule that plays a crucial role in various biological processes. This compound is characterized by its chemical structure, which includes phosphoric acid, glycerol, fatty acids, and choline. It appears as a white powder with a foamy texture and is soluble in water, alcohols, and organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : PA (egg PC)(sodium salt) is typically prepared by removing glycerol and choline from desensitized egg phospholipids using hydrochloric acid. The desensitized egg phospholipids have their fatty acid sequences esterified. The product can be obtained through concentration or purification processes .
Industrial Production Methods: : In industrial settings, PA (egg PC)(sodium salt) is produced by ester exchange reactions involving phosphoric acid and choline. This method ensures the structural stability of the natural phospholipid .
Analyse Chemischer Reaktionen
Types of Reactions: : PA (egg PC)(sodium salt) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphatidic acid derivatives, while reduction may yield glycerophospholipids .
Wissenschaftliche Forschungsanwendungen
PA (egg PC)(sodium salt) has a wide range of applications in scientific research, including:
Chemistry: Used as a research reagent in various chemical reactions and processes.
Biology: Plays a role in cellular signaling and membrane structure.
Medicine: Used in the preparation of drug carriers such as liposomes and cholesterol detection reagents.
Industry: Employed as an emulsifier, stabilizer, and antioxidant in the food industry .
Wirkmechanismus
PA (egg PC)(sodium salt) exerts its effects through several mechanisms:
Vergleich Mit ähnlichen Verbindungen
PA (egg PC)(sodium salt) can be compared with other similar compounds, such as:
Phosphatidylcholine: Similar in structure but contains choline as a head group.
Phosphatidylethanolamine: Contains ethanolamine as a head group.
Phosphatidylinositol: Contains inositol as a head group.
Phosphatidylserine: Contains serine as a head group.
Uniqueness: : PA (egg PC)(sodium salt) is unique due to its specific combination of fatty acids and its role as a precursor in the biosynthesis of other phospholipids. Its ability to act as a signaling molecule and its applications in various fields further highlight its distinctiveness .
Eigenschaften
Molekularformel |
C37H70NaO8P |
|---|---|
Molekulargewicht |
696.9 g/mol |
IUPAC-Name |
sodium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C37H71O8P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(39)45-35(34-44-46(40,41)42)33-43-36(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,35H,3-16,19-34H2,1-2H3,(H2,40,41,42);/q;+1/p-1/b18-17+; |
InChI-Schlüssel |
PPYXMAJBOKWTQX-ZAGWXBKKSA-M |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


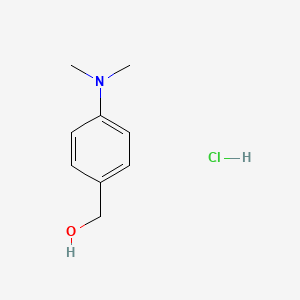
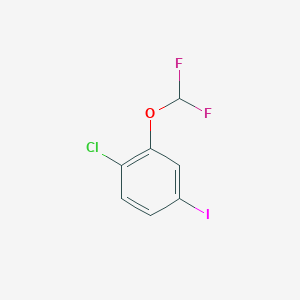
![3-[(Phenylsulfanyl)methyl]benzoic acid](/img/structure/B12086499.png)
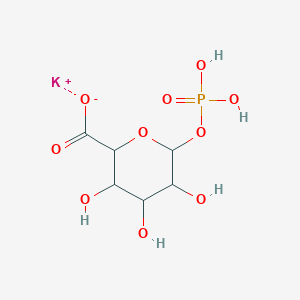

![(6-(Benzyloxy)-1-ethyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12086516.png)

![4-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-2-ol](/img/structure/B12086521.png)
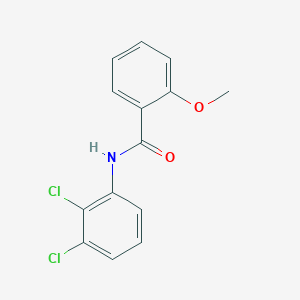
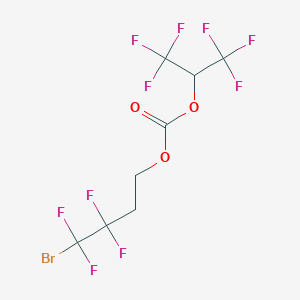
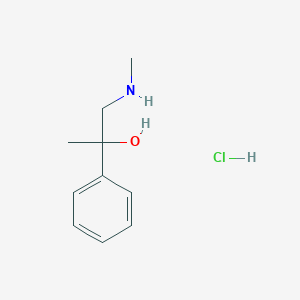
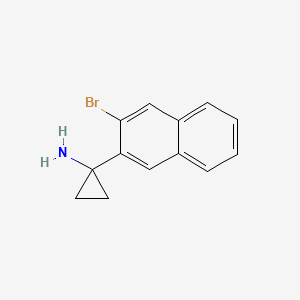
![3-[(2-Methylpentyl)amino]benzonitrile](/img/structure/B12086569.png)

